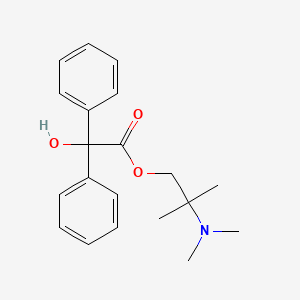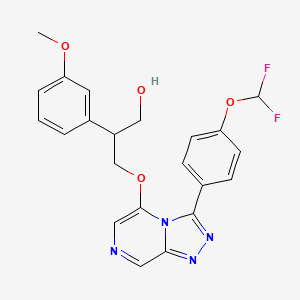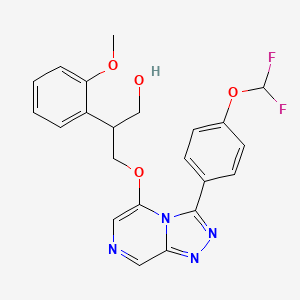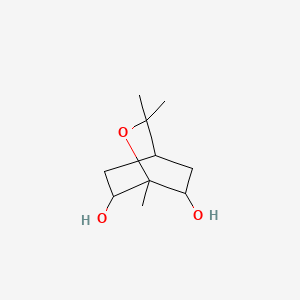![molecular formula C21H20N4O2 B10815642 3-(2-Ethoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815642.png)
3-(2-Ethoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- OSM-S-673 is a compound that falls within the LED industry. Specifically, it belongs to the Mini TOPLED® series by ams OSRAM.
- The Mini TOPLED® LT M673 is a colorless clear LED with true green emission (wavelength range: 513-545 nm) .
- Its compact size and excellent reliability make it suitable for various applications, particularly in automotive interior lighting and industrial robotics.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for OSM-S-673 are not readily available in the public domain.
- it is produced using well-proven package concepts, ensuring reliability and performance .
Chemical Reactions Analysis
- OSM-S-673 is primarily used as an LED emitter, so its chemical reactions are not extensively documented.
- Common reactions for LEDs involve electron transitions within the semiconductor material, leading to photon emission (light production).
- Reagents and conditions depend on the fabrication process, which typically involves semiconductor growth, doping, and encapsulation.
Scientific Research Applications
- OSM-S-673’s primary application lies in the field of illumination. It is used for switches, buttons, and ambient lighting.
- In automotive interiors, it provides reliable and efficient lighting solutions .
- While its use extends beyond this, detailed scientific research applications are not widely reported.
Mechanism of Action
- As an LED, OSM-S-673 operates based on the principles of electroluminescence.
- When a voltage is applied across its semiconductor material, electrons and holes recombine, emitting photons (green light in this case).
- The molecular targets and pathways are related to the semiconductor structure and the materials used.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not available for OSM-S-673.
- it stands out due to its small footprint, reliability, and true green emission .
- Similar compounds in the Mini TOPLED® series include other color variants (e.g., white LEDs, LB M673, LW M673) .
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C21H20N4O2/c1-2-26-18-11-7-6-10-17(18)19-23-24-20-21(22-13-14-25(19)20)27-15-12-16-8-4-3-5-9-16/h3-11,13-14H,2,12,15H2,1H3 |
InChI Key |
QFOPXLJIKBWQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C3N2C=CN=C3OCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815560.png)



![3-[4-(Difluoromethoxy)phenyl]-5-[[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815593.png)
![3-(2-Nitrophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815601.png)

![3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815618.png)
![3-(2-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815638.png)
![5-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815641.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815652.png)
![5-Chloro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815655.png)
![3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10815656.png)
![8-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815657.png)
